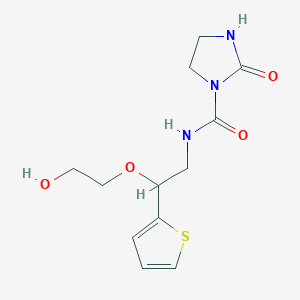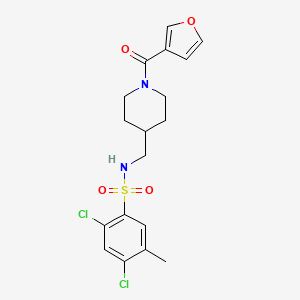![molecular formula C26H31N5O2S B2477560 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185107-47-4](/img/structure/B2477560.png)
1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique de la 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, en se concentrant sur six applications uniques :
Agents antituberculeux
Ce composé a montré un potentiel en tant qu'agent antituberculeux. Il cible l'enzyme decaprenylphosphoryl-β-D-ribose 2′-oxydase (DprE1), qui est cruciale pour la biosynthèse de la paroi cellulaire mycobactérienne. L'inhibition de cette enzyme perturbe la formation de la paroi cellulaire, entraînant la mort de Mycobacterium tuberculosis, y compris les souches résistantes aux médicaments .
Agents anticancéreux
La recherche a indiqué que des dérivés de ce composé peuvent induire l'apoptose dans les cellules cancéreuses. Plus précisément, il a été constaté qu'il inhibe la polymérisation de la tubuline, qui est essentielle à la division cellulaire. Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Agents neuroprotecteurs
Le composé a été étudié pour ses effets neuroprotecteurs potentiels. Il agit comme un inhibiteur du transporteur de la glycine 1 (GlyT1), qui est impliqué dans la régulation des niveaux de glycine dans le cerveau. En inhibant GlyT1, il peut améliorer la neurotransmission médiée par la glycine, ce qui est bénéfique dans le traitement de troubles neurologiques tels que la schizophrénie .
Agents antifongiques
La recherche a également exploré les propriétés antifongiques de ce composé. Il a été constaté qu'il inhibe la croissance de divers agents pathogènes fongiques en perturbant la synthèse de leur paroi cellulaire ou en interférant avec des voies métaboliques essentielles.
Ces applications mettent en évidence le potentiel diversifié de la this compound dans la recherche scientifique et le développement de médicaments. Si vous avez des questions spécifiques ou si vous avez besoin de plus de détails sur l'une de ces applications, n'hésitez pas à demander!
Synthèse et relations structure-activité d'une nouvelle classe d'oxadiazoles ciblant DprE1 comme agents antituberculeux Conception et synthèse de conjugués substitués de (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)méthanone : étude de leur capacité d'induction de l'apoptose et de l'inhibition de la polymérisation de la tubuline [Découverte de 4-benzoylpiperidine et de 3-(piperidin-4-yl)benzod
Mécanisme D'action
Target of Action
The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and important for virulence in the host .
Mode of Action
The compound interacts with DprE1, leading to mutations in the enzyme . This interaction disrupts the normal function of DprE1, affecting the biogenesis of the mycobacterial cell wall .
Biochemical Pathways
The disruption of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . mAGP is a major component of the mycobacterial cell wall, and its disruption can lead to the death of the bacteria .
Pharmacokinetics
Similar compounds have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages .
Result of Action
The result of the compound’s action is the death of the bacteria due to the disruption of the mAGP biogenesis pathway . This leads to the breakdown of the mycobacterial cell wall, causing the bacteria to lose its protective barrier and eventually die .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of certain proteins can affect the binding of the compound to its target . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of the compound .
Propriétés
IUPAC Name |
12-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-2-3-14-30-25(33)24-21(13-17-34-24)31-22(27-28-26(30)31)9-10-23(32)29-15-11-20(12-16-29)18-19-7-5-4-6-8-19/h4-8,13,17,20H,2-3,9-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVABUOCWCBFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2477477.png)


![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)
![1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2477486.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)
![N-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2477490.png)
![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2477494.png)
![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)
![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)
